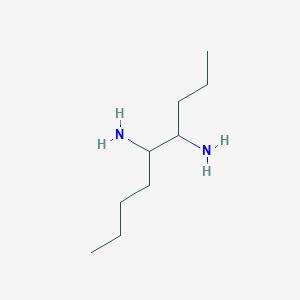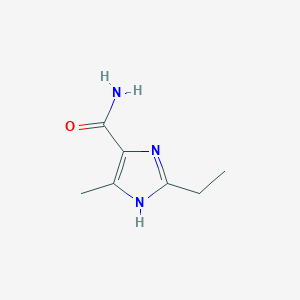
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, also known as EMCA, is a synthetic compound that has gained significant attention in the field of scientific research. EMCA is a heterocyclic compound that belongs to the imidazole family. It has a wide range of applications, including its use as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood. However, it has been suggested that 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing the expression of various oncogenes. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including COX-2 and glutathione peroxidase. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to decrease the levels of reactive oxygen species (ROS), which are known to contribute to oxidative stress-induced damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied and has a well-established safety profile. However, there are also some limitations to the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in lab experiments. For example, the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been found to have a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide. One area of research involves the development of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide-based drugs for the treatment of cancer and other diseases. Another area of research involves the investigation of the mechanism of action of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide, which could lead to the development of more targeted therapies. Additionally, the use of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide in combination with other drugs or therapies is an area of research that holds promise for the treatment of various diseases. Finally, the development of more efficient synthesis methods for 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide could lead to its wider use in scientific research.
Synthesemethoden
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide can be synthesized using various methods, including the reaction of 2-ethyl-4-methylimidazole with ethyl chloroformate in the presence of a base. Another method involves the reaction of 2-ethyl-4-methylimidazole with cyanogen bromide followed by hydrolysis. The yield of 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide varies depending on the method used, with the highest yield obtained using the first method.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant properties. 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2-Ethyl-4-methyl-1H-imidazole-5-carboxamide has been shown to have a protective effect against oxidative stress-induced damage in cells.
Eigenschaften
CAS-Nummer |
124709-81-5 |
|---|---|
Produktname |
2-Ethyl-4-methyl-1H-imidazole-5-carboxamide |
Molekularformel |
C7H11N3O |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-ethyl-5-methyl-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-3-5-9-4(2)6(10-5)7(8)11/h3H2,1-2H3,(H2,8,11)(H,9,10) |
InChI-Schlüssel |
YARQWEJZAJCBOC-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
Kanonische SMILES |
CCC1=NC(=C(N1)C)C(=O)N |
Synonyme |
1H-Imidazole-4-carboxamide,2-ethyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



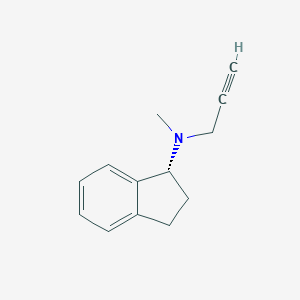




![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
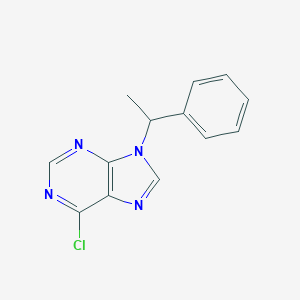
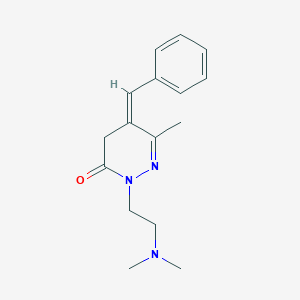

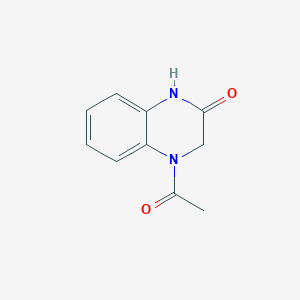

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)

